amine CAS No. 1155620-09-9](/img/structure/B602958.png)
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a sulfonamide group, and a hydroxymethyl group attached to a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 3 and 4 positions.
Sulfonation: The chlorinated benzene is then sulfonated to introduce the sulfonamide group.
Alkylation: The sulfonamide is alkylated with 1-(hydroxymethyl)propylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3,4-dichloro-N-[1-(carboxymethyl)propyl]benzenesulfonamide.
Reduction: 3,4-dichloro-N-[1-(hydroxymethyl)propyl]benzeneamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the hydroxymethyl and propyl groups.
N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Has only one chlorine atom at the 4 position.
Uniqueness
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic properties, while the hydroxymethyl group provides additional sites for chemical modification.
Propiedades
Número CAS |
1155620-09-9 |
|---|---|
Fórmula molecular |
C10H13Cl2NO3S |
Peso molecular |
298.19g/mol |
Nombre IUPAC |
3,4-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-2-7(6-14)13-17(15,16)8-3-4-9(11)10(12)5-8/h3-5,7,13-14H,2,6H2,1H3 |
Clave InChI |
ZXKGZHYRZDERBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)
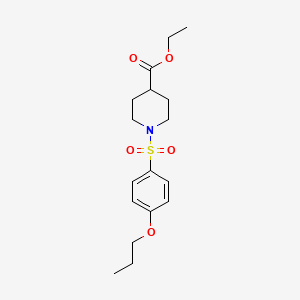
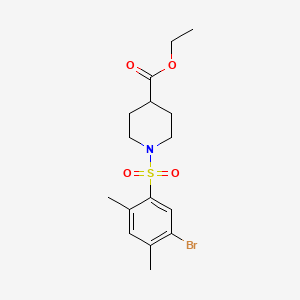

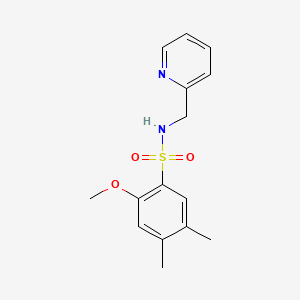
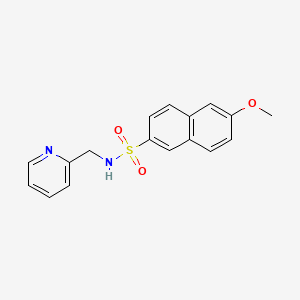
amine](/img/structure/B602894.png)
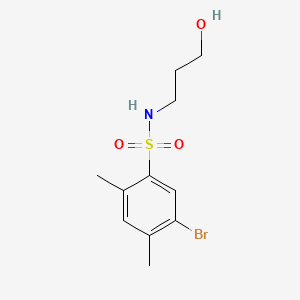
amine](/img/structure/B602897.png)
